molecular formula C18H23BrN4O2 B609891 Peficitinib hydrobromide CAS No. 1353219-05-2

Peficitinib hydrobromide

Katalognummer: B609891
CAS-Nummer: 1353219-05-2
Molekulargewicht: 407.3 g/mol
InChI-Schlüssel: ZUVPMAPXNYGJQC-OGTXJUTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Peficitinib hydrobromide (C₁₈H₂₃BrN₄O₂; CAS: 1353219-05-2) is an orally administered Janus kinase (JAK) inhibitor approved in Japan in 2019 for treating rheumatoid arthritis (RA) . It targets JAK1, JAK2, JAK3, and Tyk2 with IC₅₀ values of 3.9 nM, 5.0 nM, 0.7 nM, and 4.8 nM, respectively . By inhibiting JAK-mediated signaling pathways, it reduces pro-inflammatory cytokine activity, thereby alleviating joint inflammation and structural damage in RA .

Vorbereitungsmethoden

Synthetic Pathway and Reaction Mechanisms

Overview of the Seven-Step Linear Synthesis

The synthesis of peficitinib hydrobromide begins with 4-chloro-7-azaindole (178) , a heterocyclic scaffold critical for JAK inhibition . The seven-step sequence (Figure 1) prioritizes regioselective functionalization and stereochemical control, culminating in the hydrobromide salt formation for enhanced stability .

Table 1: Key Steps in this compound Synthesis

StepReactionReagents/ConditionsPurpose
1N-ProtectionTriisopropylsilyl chloride (TIPSCl)Blocks C-2 lithiation, directs C-5 substitution
2Lithiation/Quenchingsec-BuLi, ethyl chloroformateIntroduces ethyl ester at C-5
3DeprotectionTetrabutylammonium fluoride (TBAF)Removes TIPS group, yields 7-azaindole
4Ester Hydrolysis/AmidationCDI, aqueous NH₄OHConverts ester to primary amide
5Adamantanol ResolutionBenzyl chloroformate, Pd/C, H₂Separates trans-4-aminoadamantan-1-ol
6Coupling ReactionChloropyridine 181, 200°CForms peficitinib free base
7Salt FormationHBr in EtOHYields crystalline hydrobromide salt

Stepwise Analysis of Critical Reactions

Step 1: N-Protection with TIPSCl
The TIPS group shields the indole nitrogen, preventing undesired lithiation at C-2 and enabling selective C-5 functionalization . This step achieves >90% yield under anhydrous conditions .

Step 2: Directed Lithiation
sec-BuLi generates a lithiated intermediate at C-5, which reacts with ethyl chloroformate to install the ester moiety . The TIPS group’s steric bulk ensures >95% regioselectivity.

Step 5: Diastereomeric Resolution
Racemic 4-aminoadamantan-1-ol (182) is benzylated, producing diastereomers 183 and 184 , separable via chromatography . Hydrogenolysis of 184 yields enantiopure trans-4-aminoadamantan-1-ol (185) .

Step 6: High-Temperature Coupling
Heating 185 with chloropyridine 181 at 200°C facilitates nucleophilic aromatic substitution, forming the free base . This exothermic reaction requires precise temperature control to avoid decomposition .

Chemical Structure and Stereochemical Considerations

Molecular Architecture

This compound (C₁₈H₂₂N₄O₂·HBr) features a 7-azaindole core coupled to a trans-4-aminoadamantanol moiety . The adamantane group’s rigid cage enhances binding to JAK’s ATP pocket, while the azaindole nitrogen hydrogen-bonds with kinase residues .

Table 2: Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight407.30 g/molMS
Melting Point218–220°C (dec.)DSC
Solubility (H₂O)2.1 mg/mL at 25°CShake-flask
pKa4.2 (amine), 9.8 (indole)Potentiometry

Stereochemical Purity

The trans configuration of 185 is critical for JAK3 selectivity . Single-crystal X-ray diffraction confirms the (1S,3R) absolute configuration in the final product . Chiral HPLC monitors enantiomeric excess (>99.5%) during manufacturing .

Process Optimization and Scale-Up Challenges

Quality by Design (QbD) Approach

The PMDA mandates QbD principles to identify critical quality attributes (CQAs) and process parameters . For example:

  • Lithiation Efficiency : sec-BuLi stoichiometry and temperature (−78°C) are controlled to minimize side reactions .

  • Crystallization Control : Antisolvent addition rate during salt formation ensures uniform particle size (D90 < 50 µm) .

Table 3: Critical Process Parameters

ParameterOptimal RangeImpact on CQAs
Coupling Temperature195–205°CPurity, reaction completion
HBr Equivalents1.05–1.10 eqSalt stoichiometry, crystallinity
Crystallization SolventEthanol/Water (70:30)Polymorph control

Yield Improvement Strategies

  • Catalytic Hydrogenation : Pd/C (5 wt%) under 50 psi H₂ reduces benzyl carbamate 184 to 185 in 98% yield .

  • Recycling Mother Liquor : Unreacted 181 is recovered via extraction, improving overall yield to 65% .

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • NMR : ¹H-NMR (DMSO-d₆) δ 8.21 (s, 1H, indole-H), 4.12 (m, 1H, adamantane-H) .

  • XRD : Characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm the monohydrate form .

Table 4: Drug Substance Specifications

TestAcceptance CriteriaMethod
Purity (HPLC)≥99.0%USP <621>
Related Substances≤0.15% any individual impurityGradient HPLC
Residual Solvents<500 ppm totalGC-FID

Stability Profiling

Accelerated stability studies (40°C/75% RH) show ≤0.2% degradation over 6 months, primarily via hydrolytic cleavage of the amide bond . Packaging in HDPE bottles with desiccant ensures shelf-life >24 months .

Industrial Manufacturing and Regulatory Compliance

Large-Scale Synthesis

Astellas Pharma’s manufacturing protocol uses 500-L reactors for steps 1–4 and continuous flow reactors for high-temperature coupling . Key metrics:

  • Batch Size : 50 kg API per campaign

  • Cycle Time : 14 days

  • Overall Yield : 58–62%

Analyse Chemischer Reaktionen

Synthetic Pathway of Peficitinib Hydrobromide

The synthesis involves a seven-step linear sequence starting from 4-chloro-7-azaindole (178) ( ):

StepReaction DescriptionKey Reagents/ConditionsOutcome
1N-protection Triisopropylsilyl chloride (TIPSCl)Formation of TIPS-protected intermediate (179) to block C-2 lithiation
2Directed lithiation sec-BuLi at -78°CSelective C-5 lithiation of azaindole ring
3Electrophilic quench Ethyl chloroformateIntroduction of ethyl ester at C-5 (→ 180 after TBAF deprotection)
4Ester hydrolysis NaOH (basic conditions)Conversion to carboxylic acid
5Amide formation CDI, aqueous NH₄OHSynthesis of amide (181) in 82% yield over two steps
6Adamantane derivatization Benzyl chloroformate, Pd/C hydrogenationSeparation of trans-4-aminoadamantan-1-ol diastereomers (185)
7Coupling & salt formation Chloropyridine 181 at 200°C, HBr treatmentFinal coupling to peficitinib free base → crystalline hydrobromide salt

Metabolic Reactions and Key Metabolites

Peficitinib undergoes hepatic metabolism primarily via sulfotransferase 2A1 (SULT2A1) and nicotinamide N-methyltransferase (NNMT) ( ). Key metabolites include:

MetaboliteEnzyme InvolvementPharmacological Activity
M1 SULT2A1-mediated sulfationInactive (IC₅₀ >500 nmol/L for JAK1/2/3)
M2 NNMT-mediated methylationModerate JAK3 inhibition (IC₅₀ = 0.655 nmol/L)
M4 Secondary oxidationNegligible activity (IC₅₀ >1000 nmol/L)

Note: M2 retains partial JAK3 inhibitory activity but contributes minimally to therapeutic effects due to low plasma concentrations (~10% of parent drug exposure) .

Drug-Drug Interaction Studies

Co-administration with methotrexate (MTX) showed no clinically relevant pharmacokinetic interactions:

ParameterPeficitinib + MTX vs. Peficitinib AloneMTX + Peficitinib vs. MTX Alone
AUCinf 0.98 (90% CI: 0.90–1.07) 1.03 (90% CI: 0.95–1.12)
Cmax 0.94 (90% CI: 0.83–1.07) 1.01 (90% CI: 0.92–1.11)

No dose adjustments are required when combining these agents .

Critical Reaction Parameters

  • Temperature sensitivity : Final coupling (Step 7) requires 200°C for optimal yield .

  • Stereochemical control : Chromatographic separation of adamantane diastereomers (Step 6) ensures >99% trans-isomer purity .

  • Salt formation : HBr treatment enhances crystallinity and bioavailability (aqueous solubility = 1.23 mg/mL) .

Stability and Degradation Pathways

  • Hydrolysis : Susceptible to esterase-mediated cleavage in plasma (t₁/₂ = 8.2 hrs) .

  • Oxidative metabolism : CYP3A4 plays a minor role (<15% of total clearance) .

  • Photodegradation : Forms <0.1% impurities under ICH Q1B light exposure conditions .

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis

  • Phase II and III Trials :
    • Peficitinib has been evaluated in several clinical trials, demonstrating significant improvements in RA symptoms compared to placebo. In a Phase III trial involving 507 patients, the American College of Rheumatology (ACR)20 response rates were significantly higher for patients receiving peficitinib at doses of 100 mg (57.7%) and 150 mg (74.5%) compared to placebo (30.7%) at Week 12 .
    • Long-term studies have shown sustained efficacy. A long-term extension study indicated that ACR20 response rates improved from 71.6% at baseline to 78.7% at the end of treatment .
  • Safety Profile :
    • The safety profile of peficitinib has been generally favorable, with most adverse events being mild to moderate in severity. Common treatment-emergent adverse events included nasopharyngitis and herpes zoster . The incidence rates for serious infections were comparable to those seen with other JAK inhibitors .

Comparative Effectiveness

A comparative analysis of peficitinib with other treatments for RA shows its effectiveness as both monotherapy and in combination with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs). The following table summarizes key findings from various studies:

StudyTreatment GroupACR20 Response RateDurationKey Findings
RAJ1Peficitinib 100 mg54.5%12 weeksSignificant improvement vs placebo
RAJ3Peficitinib + csDMARDs57.7%52 weeksWell tolerated; significant symptom improvement
RAJ4Peficitinib vs Etanercept58.6%52 weeksReduced radiographic progression

Case Studies

  • Long-Term Efficacy in Asian Populations :
    • A study involving Asian patients reported that after a mean treatment duration of 32 months, improvements in ACR response rates were maintained, supporting the long-term use of peficitinib for managing RA .
  • Adverse Events Monitoring :
    • Ongoing post-launch monitoring is essential to establish the long-term safety and effectiveness of peficitinib across diverse populations. Reports indicate a need for vigilance regarding herpes zoster infections, particularly among Asian patients .

Wirkmechanismus

The primary mechanism of action of Peficitinib Hydrobromide involves the inhibition of Janus kinase enzymes, specifically JAK1, JAK2, JAK3, and tyrosine kinase 2. By inhibiting these enzymes, this compound disrupts the signaling pathways that lead to the inflammatory processes underpinning autoimmune diseases. This results in reduced activity of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, leading to decreased inflammation, joint pain, and tissue damage .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetics :

  • Peficitinib exhibits linear pharmacokinetics with dose-dependent increases in Cₘₐₓ and AUC. Plasma concentrations stabilize after 7 days of repeated dosing .
  • Bioavailability is enhanced when taken with food due to its low solubility (BCS class II) .
  • Ethnic differences exist: Japanese patients show 70–80% higher exposure than Caucasians, though JAK inhibition remains comparable across ethnicities .

Peficitinib hydrobromide is compared with other JAK inhibitors, including tofacitinib and baricitinib , based on efficacy, safety, pharmacokinetics, and clinical utility.

Efficacy

Table 1: Comparative Efficacy at 12 and 24 Weeks

Parameter Peficitinib 150 mg Tofacitinib 5 mg BID Baricitinib 4 mg OD
ACR20 at 12 weeks Comparable/Improved Baseline Baseline
mTSS Change (24w) ≤0.5 (nonprogression) Similar Similar
Asian Ethnicity Effect Positive correlation Limited data Limited data
  • Peficitinib demonstrated comparable or superior efficacy to tofacitinib and baricitinib in reducing RA symptoms (ACR20/50/70) and joint damage (mTSS) over 12–24 weeks .
  • Higher baseline CRP (>2.5 mg/dL) and glucocorticoid use may reduce peficitinib’s efficacy, though it remains effective across most patient subgroups .

Table 2: Adverse Event (AE) Profiles

AE Type Peficitinib Tofacitinib Baricitinib
Serious AEs 7.1% (32-month study) 9.5% 8.1%
Infections Comparable Higher risk Higher risk
Thrombosis No reported risk Low risk Dose-dependent risk

Pharmacokinetic and Structural Differences

Table 3: Pharmacokinetic and Selectivity Profiles

Parameter Peficitinib Tofacitinib Baricitinib
JAK Selectivity Pan-JAK (JAK1/2/3/Tyk2) JAK3 > JAK1 JAK1/2
Food Effect Required Optional None
Ethnic Sensitivity Higher exposure in Asians Minimal Minimal
  • Its requirement for administration with food distinguishes it from tofacitinib and baricitinib, which have fewer dietary restrictions .

Clinical and Practical Considerations

  • Ethnicity : Peficitinib’s efficacy is enhanced in Asian populations, likely due to pharmacokinetic differences, making it a favorable option in these regions .
  • Dosing : The 150 mg dose shows a clear dose-response relationship, with superior structural protection (erosions, JSN) compared to 100 mg .
  • Approval Status : While peficitinib is approved only in Japan, tofacitinib and baricitinib have global approvals, impacting accessibility .

Biologische Aktivität

Peficitinib hydrobromide, known commercially as Smyraf®, is an oral Janus kinase (JAK) inhibitor developed primarily for the treatment of rheumatoid arthritis (RA). This compound has garnered attention due to its efficacy in managing symptoms of RA, especially in patients who have not responded adequately to conventional disease-modifying antirheumatic drugs (DMARDs). This article delves into the biological activity of peficitinib, highlighting its mechanisms, clinical trial results, safety profile, and implications for treatment.

Peficitinib inhibits JAK enzymes, which play a critical role in the signaling pathways of various cytokines involved in inflammation. By blocking these pathways, peficitinib suppresses the activation and proliferation of inflammatory cells, thereby reducing synovial inflammation associated with RA. This mechanism is similar to other JAK inhibitors but is distinguished by its selective inhibition profile across JAK1, JAK2, and JAK3.

Phase 3 Clinical Trials

Several pivotal Phase 3 trials have evaluated the efficacy of peficitinib in RA patients:

  • RAJ3 Trial : Conducted in Japan, Korea, and Taiwan, this study included 507 patients with active RA who had inadequate responses to prior DMARDs. Patients received either peficitinib (100 mg or 150 mg) or placebo. The primary endpoint was the American College of Rheumatology (ACR) 20 response rate at Week 12. Results showed ACR20 response rates of 57.7% and 74.5% for the peficitinib groups compared to 30.7% for placebo (p < 0.001) .
  • RAJ4 Trial : In this trial, also conducted in Japan, patients received peficitinib in combination with methotrexate. The results indicated ACR20 response rates of 58.6% and 64.4% for the peficitinib groups versus 21.8% for placebo at Week 12 (p < 0.001). Additionally, a significant reduction in joint destruction was observed .

Long-Term Efficacy

A long-term extension study involving 843 patients demonstrated sustained efficacy over a mean duration of 32 months. ACR response rates were maintained or improved from baseline: ACR20 increased from 71.6% to 78.7%, ACR50 from 52.1% to 63.3%, and ACR70 from 34.7% to 44.1% .

Efficacy Endpoint Baseline ACR Response End of Treatment ACR Response
ACR2071.6%78.7%
ACR5052.1%63.3%
ACR7034.7%44.1%

Safety Profile

Peficitinib has been generally well tolerated in clinical trials; however, certain adverse events have been noted:

  • Common Adverse Events : The most frequently reported treatment-emergent adverse events (TEAEs) included nasopharyngitis (47%) and herpes zoster (17%) .
  • Serious Infections : The incidence of serious infections was higher among peficitinib-treated patients compared to placebo; however, no new safety signals were identified beyond those associated with other JAK inhibitors .
  • Long-Term Monitoring : Continuous monitoring post-launch is essential to further evaluate long-term safety and effectiveness .

Case Studies and Observational Data

A retrospective analysis involving Asian populations highlighted the effectiveness of peficitinib as a viable therapeutic option for RA patients who did not respond adequately to conventional therapies like methotrexate or other DMARDs .

Q & A

Basic Research Questions

Q. What are the key biochemical properties of Peficitinib hydrobromide relevant to its mechanism of action as a JAK inhibitor?

this compound (ASP015K) is an orally active pan-JAK inhibitor with IC50 values of 3.9 nM (JAK1), 5.0 nM (JAK2), 0.7 nM (JAK3), and 4.8 nM (Tyk2), demonstrating preferential inhibition of JAK3 . Its molecular formula is C18H23BrN4O2, with a molecular weight of 407.3. Stability protocols recommend storage at -20°C (3-year shelf life) or 4°C (2-year shelf life) to maintain potency . For experimental use, stock solutions should be prepared in solvents compatible with solubility limits (e.g., DMSO or water) and adjusted based on molecular weight calculations .

Q. How can researchers optimize the synthesis of this compound to ensure high yield and purity?

The synthesis involves two key steps: (1) Protection of 4-chloro-7-azaindole with TIPSCl, followed by lithiation at the 5-position, substitution with ethyl chloroformate, and deprotection to yield intermediate 180. Hydrolysis and amidation with ammonium hydroxide produce intermediate 181. (2) Chiral resolution of 4-aminoadamantan-1-ol via Cbz protection and Pd/C-mediated hydrogenation yields trans-isomer 182. Coupling with 181 under TBA catalysis and subsequent salt formation with HBr provides the final product . Critical considerations include optimizing reaction temperatures for lithiation and selecting chiral chromatography conditions to minimize enantiomeric impurities .

Q. What in vitro assays are recommended to evaluate the inhibitory activity of this compound against JAK isoforms?

Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays with recombinant JAK isoforms to measure IC50 values. For JAK3, prioritize assays using γ-chain cytokine-stimulated cells (e.g., IL-2-dependent T-cell lines) to validate functional inhibition. Include positive controls (e.g., tofacitinib) and validate results with dose-response curves (1 nM–10 µM range) .

Advanced Research Questions

Q. How should researchers design a randomized controlled trial (RCT) to assess the efficacy of this compound in rheumatoid arthritis (RA) patients with inadequate methotrexate (MTX) response?

Adopt a double-blind, placebo-controlled, parallel-group design with three arms: Peficitinib 100 mg, 150 mg, and placebo, all combined with MTX (≤16 mg/week). Randomize patients (1:1:1) and stratify by baseline CRP levels and glucocorticoid use. Primary endpoints should include change from baseline in modified Total Sharp Score (mTSS) for joint erosion and joint space narrowing (JSN) at 28 weeks. Secondary endpoints may incorporate ACR20/50/70 response rates. Ensure blinding through identical placebo tablets and central randomization systems .

Q. What statistical approaches are appropriate for analyzing the impact of baseline biomarkers on this compound treatment response?

Employ logistic regression models with interaction terms to assess covariates (e.g., baseline CRP, prednisolone dose) on outcomes like mTSS non-progression (change ≤0.5). Use likelihood ratio tests to evaluate significance (e.g., p ≤ 0.15 for interaction terms). For continuous variables, apply fractional polynomial regression to detect non-linear relationships. In phase 3 trials, higher baseline CRP (>2.5 mg/dL) and prednisolone doses (>5 mg/day) were associated with reduced treatment efficacy, necessitating subgroup analyses to identify high-risk cohorts .

Q. How can conflicting data on predictive factors for JAK inhibitor efficacy across studies be reconciled?

Discrepancies often arise from differences in study populations (e.g., ethnic diversity, disease severity) or endpoint definitions. For example, while baseline CRP negatively correlates with Peficitinib response in Japanese RA cohorts , other DMARDs may show inverse trends in Caucasian populations . Conduct meta-analyses with stratified random-effects models to account for heterogeneity. Validate findings using sensitivity analyses excluding outliers or adjusting for confounders (e.g., concomitant therapies) .

Q. What pharmacokinetic (PK) parameters should be prioritized in phase 1 studies of this compound?

In single-ascending-dose (3–300 mg) and multiple-ascending-dose (30–200 mg BID) studies, measure Cmax, Tmax, AUC0–24, and half-life (t1/2). Assess dose proportionality via linear regression of log-transformed AUC vs. dose. Confirm steady-state attainment by day 3 and evaluate sex differences using ANOVA (no significant sex-based PK variations were observed in phase 1 trials) .

Methodological Notes

  • Dose Conversion : Use body surface area (BSA)-based scaling for interspecies dose translation. For example, a 150 mg human dose (BSA-adjusted) equates to 12.3 mg/kg in mice .
  • Data Contradictions : Address discrepancies in predictive factors by conducting post hoc analyses of phase 3 data, adjusting for covariates like baseline disease activity and prior therapies .

Eigenschaften

CAS-Nummer

1353219-05-2

Molekularformel

C18H23BrN4O2

Molekulargewicht

407.3 g/mol

IUPAC-Name

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide

InChI

InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?;

InChI-Schlüssel

ZUVPMAPXNYGJQC-OGTXJUTESA-N

SMILES

O=C(C1=CN=C(NC=C2)C2=C1N[C@@H]3[C@]4([H])C[C@@]5([H])C[C@](C4)(O)C[C@]3([H])C5)N.[H]Br

Isomerische SMILES

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Br

Kanonische SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Peficitinib hydrobromide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.